

Comparative study of lactose monohydrate and microcrystalline cellulose as tablet fillers

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Comparative Study: Lactose Monohydrate vs. Microcrystalline Cellulose as Tablet Fillers

A comprehensive guide for researchers, scientists, and drug development professionals.

In the formulation of solid oral dosage forms, the selection of appropriate excipients is paramount to achieving desired tablet properties and therapeutic outcomes. Among the most widely used fillers, or diluents, are Lactose Monohydrate and Microcrystalline Cellulose (MCC). While both serve to increase the bulk of the formulation to a practical size for compression, their distinct physicochemical and mechanical properties impart significantly different characteristics to the final tablet. This guide provides an objective, data-driven comparison of these two essential excipients.

Physicochemical and Powder Properties

The inherent properties of the filler dictate the behavior of the powder blend during manufacturing and influence the quality of the final tablet.

Lactose Monohydrate is a crystalline disaccharide. Its particles are often large and acicular (needle-shaped), which can sometimes lead to poor flowability and mixing issues.^[1] However, various grades, such as spray-dried lactose, are available to improve these characteristics.^[2] Lactose is known for its brittle fracture upon compression, meaning the particles break into smaller fragments.^{[2][3]}

Microcrystalline Cellulose (MCC) is a purified, partially depolymerized cellulose. It consists of porous, irregularly shaped particles composed of fibrous aggregates.[\[1\]](#) This structure allows MCC to deform plastically under compression, where particles rearrange and lock together, forming strong, cohesive compacts.[\[2\]](#)[\[3\]](#)

The following table summarizes key powder properties based on experimental data.

Table 1: Comparative Powder Properties of Lactose Monohydrate and MCC

Property	Lactose Monohydrate	Microcrystalline Cellulose (MCC)	Significance in Tableting
Morphology	Crystalline, acicular particles [1]	Irregularly shaped, fibrous, porous particles [1]	Affects packing, flow, and compaction mechanism.
Primary Compaction Mechanism	Brittle Fracture [2] [3]	Plastic Deformation [2] [3]	Determines tablet strength and response to lubricants.
Angle of Repose (°)	59.4 ± 0.1	51.5 ± 0.1	Indicates flowability; lower values suggest better flow.
Hausner Ratio	1.48 ± 0.00	1.41 ± 0.01	Measures powder compressibility and flow; values >1.25 indicate poor flow. [1]

| Carr's Index (%) | 32.5 ± 0.01 | 29.0 ± 0.01 | Indicates compressibility and flowability; lower values are better.[\[1\]](#) |

Data sourced from a study comparing the excipients directly.[\[1\]](#) Note that properties can vary significantly between different grades of each excipient.

Mechanical and Functional Performance of Tablets

The choice of filler has a profound impact on the mechanical strength (hardness and friability) and the functional performance (disintegration and drug release) of the compressed tablet.

Compressibility and Tablet Strength: MCC is renowned for its excellent compressibility, producing tablets with high tensile strength and low friability even at low compression forces.^[1] Its plastic deformation allows for the formation of a high number of strong intermolecular bonds. ^[3] Lactose, due to its brittle nature, often requires higher compression forces to achieve comparable hardness and can be more sensitive to the negative effects of lubricants, which can coat the fragmented surfaces and hinder bonding.^[3] However, the fragmentation of lactose can create new, clean surfaces for bonding, which is also a mechanism for forming strong tablets.^[2]

Disintegration and Dissolution: MCC acts as a disintegrant by drawing water into the tablet matrix via capillary action (wicking), causing the tablet to swell and break apart rapidly.^[3] Lactose is water-soluble and typically dissolves, leading to tablet disintegration by erosion.^{[1][3]} This can result in slower disintegration compared to the bursting action provided by MCC.^[3] Consequently, drug release from MCC-based tablets is often faster.^[4]

Table 2: Comparative Mechanical and Functional Properties of Tablets

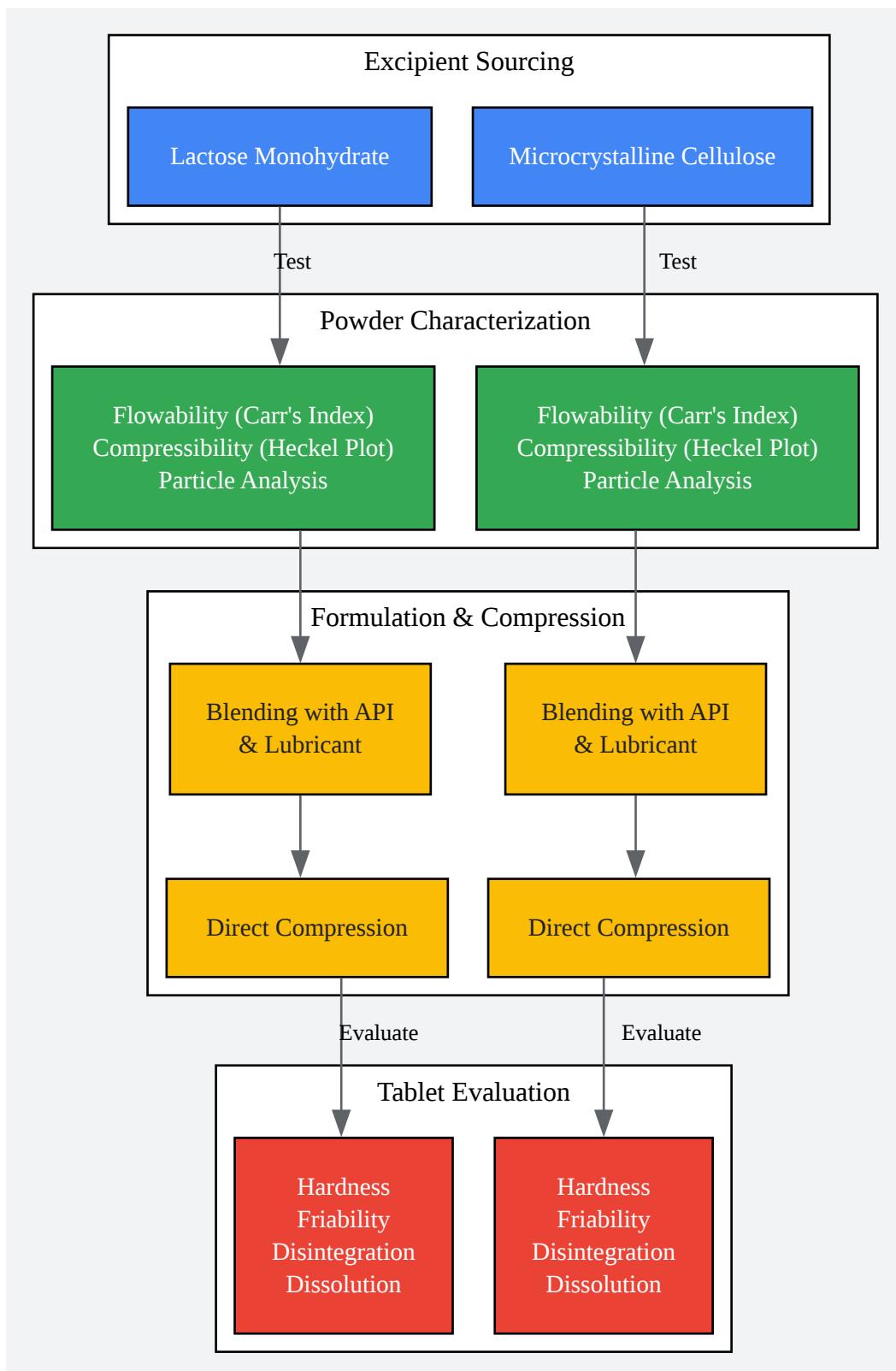
Property	Tablets with Lactose	Tablets with MCC	Significance in Tableting
Tensile Strength (MNm ⁻²)	1.50	3.37	Measures the force required to break a tablet diametrically; higher values indicate stronger tablets.[1]
Friability (%)	4.76	0.01	Represents weight loss due to abrasion; values <1% are generally acceptable. [1]
Disintegration Time (min)	27.0	39.0	The time taken for a tablet to break into smaller particles in a liquid medium.[1]

| Dissolution Time (t₈₀ - 80% release) | 39.0 min | > 60 min | The time required for 80% of the active pharmaceutical ingredient (API) to dissolve.[1] |

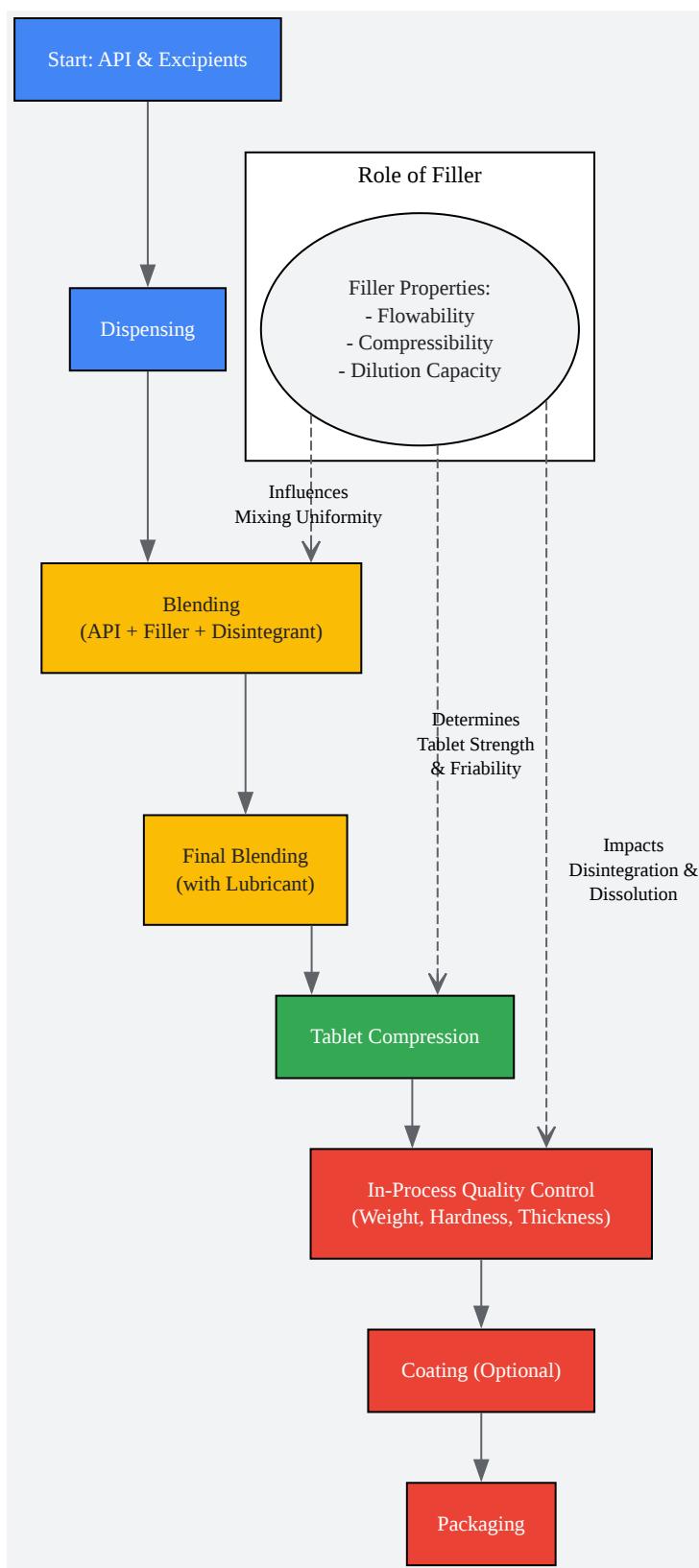
Data sourced from a study using paracetamol as a model drug.[1] It is important to note that in this specific study, the MCC tablets showed a longer disintegration and dissolution time, which can be formulation-dependent. Other studies suggest MCC generally promotes faster disintegration.[3] For instance, one study found that high concentrations of MCC could lead to slower disintegration, while another indicated that lactose-containing formulations released over 99% of the drug in 8 hours, compared to 85% for MCC formulations.[4]

Visualization of Experimental and Manufacturing Processes

To better understand the comparative evaluation and application of these fillers, the following diagrams illustrate the typical workflows.

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Caption: Experimental workflow for comparing tablet fillers.

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Caption: Role of fillers in the direct compression tablet manufacturing process.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of tablet fillers. The following are standard protocols for key tablet evaluation tests, based on United States Pharmacopeia (USP) general chapters.

A. Tablet Breaking Force (Hardness)

- Objective: To determine the force required to cause a tablet to fail in a specific plane.
- Apparatus: A calibrated tablet hardness tester with two parallel platens.
- Protocol (based on USP <1217>):
 - Place a single tablet between the two platens, ensuring it is aligned diametrically for round tablets.[5]
 - Initiate the tester, which moves one platen to apply a compressive force to the tablet at a constant rate (e.g., constant loading rate ≤ 20 N/s or constant platen movement ≤ 3.5 mm/s).[5]
 - The force required to fracture the tablet is recorded. This is the breaking force.[5]
 - Repeat the test for a statistically relevant number of tablets from the batch (typically 10 or more) to calculate the mean and standard deviation.
 - The units of force are typically Newtons (N) or kiloponds (kp).[5]

B. Tablet Friability

- Objective: To assess the ability of uncoated tablets to withstand abrasion and shock during manufacturing, packaging, and transportation.
- Apparatus: A friability tester, which consists of a drum with a curved projection that rotates at a specific speed.
- Protocol (based on USP <1216>):

- For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets weighing more than 650 mg, use 10 whole tablets.[6]
- Carefully de-dust the tablets and accurately weigh the sample (Initial Weight, W_1).
- Place the tablets in the friabilator drum.
- Rotate the drum 100 times at a speed of 25 ± 1 rpm.[6][7]
- Remove the tablets from the drum, carefully remove any loose dust, and accurately weigh them again (Final Weight, W_2).
- Calculate the percentage weight loss (friability) using the formula: Friability (%) = $[(W_1 - W_2) / W_1] * 100$.
- Generally, a maximum mean weight loss of not more than 1.0% is considered acceptable for most products.[6]

C. Disintegration Test

- Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
- Apparatus: A disintegration tester, consisting of a basket-rack assembly that is raised and lowered in a specified immersion fluid at a constant rate.
- Protocol (based on USP <701>):
 - The apparatus consists of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, and a thermostatic system to maintain the temperature at $37 \pm 2^\circ\text{C}$.[8]
 - Place one tablet in each of the six tubes of the basket.
 - Immerse the basket in the specified fluid (commonly purified water or simulated gastric fluid) and start the apparatus. The basket should move up and down at a frequency of 29–32 cycles per minute.[8]

- Observe the tablets. Disintegration is considered complete when no residue of the unit remains on the screen, except for fragments of insoluble coating or a soft mass with no firm core.[8][9]
- Record the time required for all six tablets to disintegrate. For most immediate-release uncoated tablets, the specification is typically within 30 minutes.[9]

D. Dissolution Test

- Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.
- Apparatus: A dissolution testing apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).
- Protocol (based on USP <711>):
 - Place the specified volume (e.g., 900 mL) of the dissolution medium (e.g., 0.1 N HCl, phosphate buffer) into the vessel of the apparatus.[10]
 - Equilibrate the medium to a temperature of $37 \pm 0.5^{\circ}\text{C}$.[11]
 - Place one tablet into the apparatus (e.g., in the basket for Apparatus 1, or let it sink to the bottom of the vessel for Apparatus 2).
 - Immediately begin operating the apparatus at the specified speed (e.g., 50-100 rpm).[10]
 - At specified time intervals, withdraw a sample of the dissolution medium and analyze it for the concentration of the dissolved active ingredient using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
 - Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Conclusion and Recommendations

The choice between Lactose Monohydrate and Microcrystalline Cellulose is highly dependent on the specific requirements of the drug formulation and the desired characteristics of the final tablet.

- Choose Microcrystalline Cellulose (MCC) when:
 - High tablet hardness and low friability are critical, especially at low compression forces.
 - The active pharmaceutical ingredient (API) has poor compressibility.
 - Rapid tablet disintegration and dissolution are desired.
 - Formulating via direct compression, as its flow and binding properties are generally superior.[12]
- Choose Lactose Monohydrate when:
 - A cost-effective filler is needed.
 - The formulation involves wet granulation, where the flow properties of the initial powder are less critical.
 - A controlled erosion mechanism for disintegration is acceptable or desired.
 - The API is sensitive to the higher moisture content that can be associated with some grades of MCC.

Often, a combination of both excipients is used to leverage their synergistic properties.[3]

Lactose's brittle fracture can complement MCC's plastic deformation, leading to a robust tablet with balanced properties.[2][3] This combination can optimize tablet hardness, disintegration, and dissolution profiles, providing formulators with a versatile tool to meet specific product targets.

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